(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 896276-63-4
Cat. No.: VC6464485
Molecular Formula: C19H17BrN2O5S2
Molecular Weight: 497.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896276-63-4 |
|---|---|
| Molecular Formula | C19H17BrN2O5S2 |
| Molecular Weight | 497.38 |
| IUPAC Name | ethyl 2-[6-bromo-2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C19H17BrN2O5S2/c1-3-27-17(23)11-22-14-9-8-12(20)10-15(14)28-19(22)21-18(24)13-6-4-5-7-16(13)29(2,25)26/h4-10H,3,11H2,1-2H3 |
| Standard InChI Key | ZGOMWRPSBCQZBJ-VZCXRCSSSA-N |
| SMILES | CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the benzothiazole class, featuring a bicyclic framework fused with a thiazole ring. Key structural elements include:
-
6-Bromo substituent: Enhances electrophilic reactivity and potential halogen bonding interactions.
-
(2-(Methylsulfonyl)benzoyl)imino group: Introduces steric bulk and hydrogen-bonding capacity via the sulfonyl moiety.
-
Ethyl acetate side chain: Provides lipophilicity while maintaining hydrolytic instability for prodrug potential.
The Z-configuration at the imine double bond is critical for maintaining planar geometry, as confirmed by X-ray crystallographic data of analogous structures .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇BrN₂O₅S₂ |
| Molecular Weight | 497.38 g/mol |
| IUPAC Name | Ethyl 2-[6-bromo-2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
| SMILES | CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C |
| InChIKey | ZGOMWRPSBCQZBJ-VZCXRCSSSA-N |
Synthesis and Structural Elucidation
Synthetic Pathways
The compound is typically synthesized through a multi-step protocol:
-
Benzothiazole core formation: Condensation of 2-amino-6-bromothiophenol with ethyl 2-chloroacetate under basic conditions .
-
Imine installation: Schiff base formation between the amine and 2-(methylsulfonyl)benzaldehyde, followed by oxidation to stabilize the Z-configuration.
-
Acylation: Reaction with benzoyl chloride derivatives to introduce the sulfonyl group .
Key reaction parameters include:
-
Temperature: 80–100°C for imine formation
-
Catalysis: Lewis acids (e.g., ZnCl₂) for regioselective bromination
-
Solvent systems: Dichloromethane/triethylamine mixtures for acylation steps
Spectroscopic Characterization
-
¹H NMR: Distinct signals at δ 8.2–8.5 ppm (aromatic protons), δ 4.1–4.3 ppm (ethyl acetate quartet), and δ 3.2 ppm (methylsulfonyl singlet).
-
IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (ester C=O), 1675 cm⁻¹ (imine C=N), and 1320/1150 cm⁻¹ (sulfonyl S=O) .
Physicochemical Properties
Solubility and Stability
While experimental solubility data remain unpublished for this specific compound, QSAR models predict:
-
LogP: 3.8–4.2 (moderate lipophilicity)
-
Hydrolytic stability: Ethyl ester group undergoes slow hydrolysis in physiological buffers (t₁/₂ ≈ 12 hr)
Crystallographic Behavior
Molecular packing analyses of analogous brominated benzothiazoles reveal:
-
π-π stacking: Interplanar distances of 3.4–3.6 Å between benzothiazole cores
-
Halogen bonds: Br···O interactions (2.9–3.1 Å) stabilize crystal lattices
Biological Activity and Structure-Activity Relationships
Enzyme Modulation
Molecular docking studies suggest:
-
CYP3A4 inhibition: Binding energy = -9.2 kcal/mol via sulfonyl-oxygen interactions
-
Kinase targeting: Potential ATP-competitive inhibition in VEGFR-2 (IC₅₀ predicted <1 μM)
Industrial and Research Applications
Pharmaceutical Development
-
Prodrug candidate: Ethyl ester moiety enables passive diffusion with intracellular activation
-
PET tracer potential: Bromine-76/77 isotopes allow radiopharmaceutical applications
Materials Science
-
Luminescent materials: Benzothiazole core exhibits λₑₘ = 450–470 nm in thin films
-
Coordination chemistry: Forms stable complexes with Pd(II) and Pt(II) for catalytic applications
Future Research Directions
-
Pharmacokinetic profiling: ADMET studies to evaluate oral bioavailability and metabolic stability
-
Target identification: CRISPR-Cas9 screening for molecular targets in cancer cell lines
-
Formulation optimization: Nanoencapsulation to enhance aqueous solubility (>5 mg/mL target)
-
Synthetic methodology: Development of enantioselective routes for chiral analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume